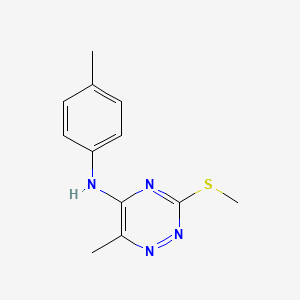![molecular formula C16H24N2O4S B5308662 2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5308662.png)
2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective noradrenaline neurotoxin that has been used to study the role of noradrenaline in various physiological and pathological processes.
Mécanisme D'action
2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride selectively damages noradrenergic neurons by causing the formation of reactive oxygen species (ROS) and inducing oxidative stress. The ROS then damage the mitochondria and other cellular components, leading to cell death. This mechanism of action makes this compound a useful tool for studying the role of noradrenaline in various physiological and pathological processes.
Biochemical and Physiological Effects:
Noradrenaline is a neurotransmitter that plays a key role in regulating various physiological processes such as blood pressure, heart rate, and mood. This compound-induced noradrenaline depletion has been shown to affect these processes, leading to changes in behavior, cognition, and other physiological processes. This compound has also been shown to affect the immune system, with studies showing that it can modulate the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride in lab experiments is that it allows researchers to selectively deplete noradrenaline without affecting other neurotransmitters. This makes it a useful tool for studying the role of noradrenaline in various physiological and pathological processes. However, this compound-induced noradrenaline depletion is not permanent, and noradrenergic neurons can regenerate over time. This can limit the usefulness of this compound in long-term studies.
Orientations Futures
There are several future directions for research on 2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride. One area of interest is the role of noradrenaline in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to induce noradrenaline depletion in animal models of these diseases, and further research could help elucidate the role of noradrenaline in these conditions. Another area of interest is the development of new neurotoxins that can selectively target other neurotransmitters, allowing researchers to study their role in various physiological and pathological processes.
Méthodes De Synthèse
2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride can be synthesized by reacting 2,4-dimethoxybenzenesulfonyl chloride with 2,7-diazaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction yields this compound as a hydrochloride salt, which is then purified by recrystallization.
Applications De Recherche Scientifique
2-[(2,4-dimethoxyphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride has been widely used in scientific research to study the role of noradrenaline in various physiological and pathological processes. It has been used to induce noradrenaline depletion in animal models, which allows researchers to study the effects of noradrenaline on behavior, cognition, and other physiological processes.
Propriétés
IUPAC Name |
2-(2,4-dimethoxyphenyl)sulfonyl-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-21-13-4-5-15(14(10-13)22-2)23(19,20)18-9-7-16(12-18)6-3-8-17-11-16/h4-5,10,17H,3,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKYWOFZEUBYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCC3(C2)CCCNC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methyl-2-furyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5308596.png)

![ethyl 4-{2-(benzoylamino)-3-[4-(methylthio)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5308604.png)
![methyl 6-[(2-thienylcarbonyl)amino]-1,3-benzodioxole-5-carboxylate](/img/structure/B5308612.png)
![N-{2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B5308616.png)
![3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone](/img/structure/B5308622.png)
![7-(3,4-difluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5308623.png)
![N-(2,5-dichlorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5308631.png)
![N-(3-fluorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5308636.png)
![N,N'-1,2-propanediylbis[3-(2-thienyl)acrylamide]](/img/structure/B5308651.png)
![(2R*,3S*,6R*)-3-phenyl-5-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5308654.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5308658.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-1,3-benzoxazole](/img/structure/B5308684.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5308690.png)